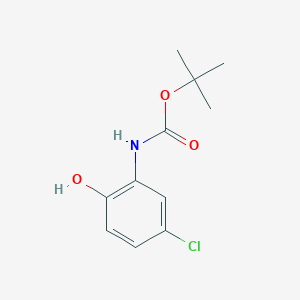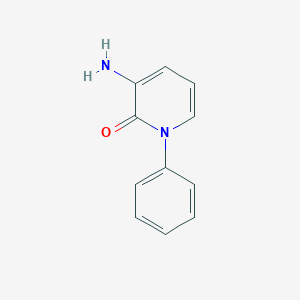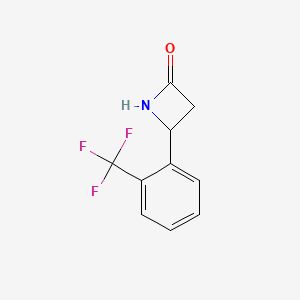
4-(2-(Trifluoromethyl)phenyl)azetidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-(Trifluoromethyl)phenyl)azetidin-2-one is a compound that belongs to the class of azetidinones, which are four-membered lactams. This compound is characterized by the presence of a trifluoromethyl group attached to the phenyl ring, which is further connected to the azetidinone ring. The trifluoromethyl group imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of research .
Vorbereitungsmethoden
The synthesis of 4-(2-(Trifluoromethyl)phenyl)azetidin-2-one can be achieved through several routes. One common method involves the Reformatsky reaction, where ethyl 4,4,4-trifluoroacetoacetate is used as a starting material. This compound undergoes imination, hydride reduction, chlorination, and base-induced ring closure to form the desired azetidinone . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .
Analyse Chemischer Reaktionen
4-(2-(Trifluoromethyl)phenyl)azetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
4-(2-(Trifluoromethyl)phenyl)azetidin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Wirkmechanismus
The mechanism of action of 4-(2-(Trifluoromethyl)phenyl)azetidin-2-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
4-(2-(Trifluoromethyl)phenyl)azetidin-2-one can be compared with other azetidinones and fluorinated compounds:
Eigenschaften
Molekularformel |
C10H8F3NO |
|---|---|
Molekulargewicht |
215.17 g/mol |
IUPAC-Name |
4-[2-(trifluoromethyl)phenyl]azetidin-2-one |
InChI |
InChI=1S/C10H8F3NO/c11-10(12,13)7-4-2-1-3-6(7)8-5-9(15)14-8/h1-4,8H,5H2,(H,14,15) |
InChI-Schlüssel |
BYIJTWAVNNAXJO-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(NC1=O)C2=CC=CC=C2C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 4-ethynylbicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B13616803.png)
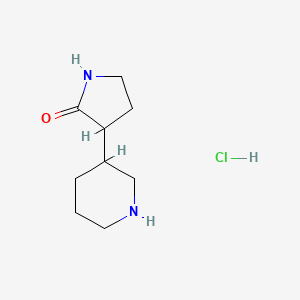

![(1S,5S,8R)-2-Azabicyclo[3.3.1]nonan-8-ol](/img/structure/B13616819.png)


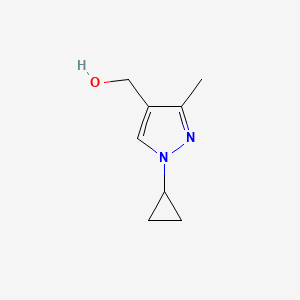
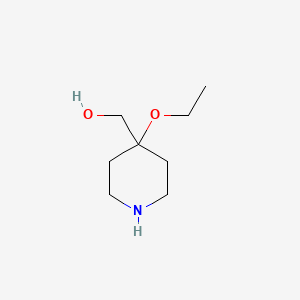
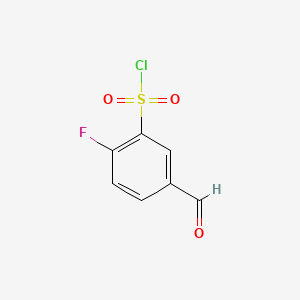
![5-bromo-3-[(2S)-1-methylpyrrolidine-2-carbonyl]-1H-indole](/img/structure/B13616844.png)
